Phenol, 2-[(2-methyl-2-propenyl)oxy]-
Description
Contextualization within the Phenolic Ether Class of Organic Compounds
Phenolic ethers are a class of organic molecules characterized by an ether linkage (R-O-R') where one of the R groups is an aryl group, typically a phenyl ring, and the other is an alkyl or another aryl group. nih.gov In the case of Phenol (B47542), 2-[(2-methyl-2-propenyl)oxy]-, the core structure is a phenol molecule where the hydroxyl proton is replaced by a 2-methyl-2-propenyl group, also commonly known as a methallyl group, via an ether bond. This places it squarely within the family of ortho-substituted phenolic ethers.
The presence of the ether oxygen atom directly attached to the aromatic ring significantly influences the electronic properties of the molecule. The oxygen atom's lone pairs of electrons can participate in resonance with the benzene (B151609) ring, which activates the ring towards electrophilic substitution reactions, primarily at the ortho and para positions. However, the ether group itself is generally stable and less reactive than a hydroxyl group, making phenolic ethers useful intermediates in organic synthesis.
Structural Features and their Implications for Chemical Reactivity
The chemical behavior of Phenol, 2-[(2-methyl-2-propenyl)oxy]- is dictated by the interplay of its key structural components: the phenyl ring, the ether linkage, and the methallyl group.
Table 1: Key Structural Features and Their Reactivity Implications
| Structural Feature | Description | Implication for Chemical Reactivity |
| Phenyl Ring | A six-carbon aromatic ring. | The electron-rich nature of the ring makes it susceptible to electrophilic aromatic substitution. The position of substituents on the ring can direct further reactions. |
| Ether Linkage (-O-) | An oxygen atom connecting the phenyl ring and the methallyl group. | The ether bond is relatively stable but can be cleaved under harsh conditions. The oxygen atom's lone pairs activate the aromatic ring. |
| Methallyl Group | A three-carbon alkenyl group with a methyl substituent on the second carbon. | The double bond in the methallyl group is a site for addition reactions. The allylic position is also reactive. Crucially, this group enables the nih.govnih.gov-sigmatropic Claisen rearrangement. |
A primary and well-documented reaction pathway for this compound is the Claisen rearrangement . This is a thermally induced, intramolecular pericyclic reaction common to allyl aryl ethers. Upon heating, Phenol, 2-[(2-methyl-2-propenyl)oxy]- undergoes a nih.govnih.gov-sigmatropic rearrangement to yield its isomer, 2-(2-methyl-2-propenyl)phenol. This reaction involves the concerted breaking of the ether C-O bond and the formation of a new C-C bond at the ortho position of the phenol ring. The resulting intermediate then tautomerizes to the more stable phenolic form.
The product of this rearrangement, 2-(2-methyl-2-propenyl)phenol, also known as 2-(2-methylallyl)phenol (B1616451), is an ortho-alkenylphenol. ontosight.ai This class of compounds exhibits its own distinct reactivity. For instance, ortho-alkenylphenols can participate in palladium(II)-catalyzed annulation reactions with allenes to form benzoxepine (B8326511) derivatives.
Overview of Academic Research Trajectories for Alkylated Phenols
Research into alkylated phenols, a broad category that includes compounds like Phenol, 2-[(2-methyl-2-propenyl)oxy]- and its rearranged product, is driven by their utility as synthetic intermediates and their presence in various natural and industrial products.
Detailed Research Findings:
Academic investigations into alkylated phenols often focus on several key areas:
Synthetic Methodologies: A significant portion of research is dedicated to developing novel and efficient methods for the synthesis of alkylated phenols. This includes the alkylation of phenols, often through Williamson ether synthesis to form the ether precursor, followed by rearrangements like the Claisen rearrangement. The development of catalysts to control the regioselectivity of these reactions is a major focus.
Reaction Mechanisms: Understanding the intricate mechanisms of reactions involving alkylated phenols, such as the stereochemistry and transition states of sigmatropic rearrangements, remains an active area of research. Computational studies are often employed to complement experimental findings.
Catalysis: The use of transition metal catalysts to effect novel transformations of alkylated phenols is a burgeoning field. As mentioned, palladium catalysis has been shown to be effective in the cyclization reactions of ortho-alkenylphenols.
Applications in Total Synthesis: Alkylated phenols are valuable building blocks in the total synthesis of complex natural products due to the versatile reactivity of both the aromatic ring and the alkyl substituent.
The study of compounds like Phenol, 2-[(2-methyl-2-propenyl)oxy]- provides fundamental insights into reaction mechanisms and contributes to the synthetic chemist's toolbox for constructing complex molecular architectures.
Structure
3D Structure
Properties
CAS No. |
4790-71-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C10H12O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,11H,1,7H2,2H3 |
InChI Key |
AAXBKJXGVXNSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways
Strategies for the O-Alkylation of Phenols with Isobutenyl Moieties
The introduction of a 2-methyl-2-propenyl (isobutenyl or methallyl) group onto a phenolic oxygen is a key step in the synthesis of the target compound. This transformation is typically achieved through O-alkylation, a class of reactions that forms an ether linkage.
Direct etherification, often following the principles of the Williamson ether synthesis, is a common and effective method for preparing 2-methallyloxyphenol. This approach involves the reaction of a phenol (B47542), or its corresponding phenoxide, with a methallyl halide.
A notable example is the synthesis of 2-methallyloxyphenol from catechol (1,2-dihydroxybenzene) and β-methallyl chloride. In a classical approach, this reaction is carried out by refluxing an acetone (B3395972) solution of catechol with β-methallyl chloride in the presence of a base like potassium carbonate for several hours. However, this method can lead to the formation of undesired byproducts, including the diether, 1,2-dimethallyoxybenzene, and C-alkylated products such as 3-methallylcatechol and 4-methallylcatechol, which reduces the selectivity for the desired monoether.
To improve reaction times and selectivity, microwave-assisted organic synthesis has been employed. When catechol is reacted with β-methallyl chloride in the presence of sodium hydroxide (B78521) and a phase transfer catalyst under microwave irradiation, 2-methallyloxyphenol can be obtained in just 1-2 minutes with yields ranging from 64% to 68%. This represents a significant rate enhancement and improved selectivity compared to conventional heating methods.
The choice of base and solvent can also influence the outcome of the reaction. Generally, the formation of a phenolate (B1203915) anion in the presence of a base is the initial step, which then acts as a nucleophile to attack the alkyl halide in an SN2 reaction to form the ether.
Table 1: Comparison of Synthetic Methods for 2-Methallyloxyphenol
| Method | Reactants | Base | Catalyst | Reaction Time | Yield | Selectivity |
| Classical | Catechol, β-methallyl chloride | K₂CO₃ | None | 4 hours | 54% | Lower |
| Microwave-assisted | Catechol, β-methallyl chloride | NaOH | Phase Transfer Catalyst | 1-2 minutes | 64-68% | Higher |
The use of phase transfer catalysts (PTCs) represents a significant advancement in the synthesis of phenolic ethers. PTCs facilitate the transfer of the phenoxide anion from the aqueous phase (or solid phase) to the organic phase where the alkyl halide is located, thereby accelerating the reaction rate. In the microwave-assisted synthesis of 2-methallyloxyphenol, a PTC is crucial for the rapid and efficient reaction. While the specific PTC used in the microwave synthesis of 2-methallyloxyphenol is not always detailed in general literature, quaternary ammonium (B1175870) salts are commonly employed in such reactions.
The development of heterogeneous catalysts for O-alkylation reactions is another area of interest, aiming for easier catalyst separation and recycling. For instance, in the context of O-methylation of catechol, various solid acid-base catalysts have been explored. While not directly applied to methallylation, these studies highlight the potential for developing solid catalysts for the synthesis of 2-methallyloxyphenol.
Advanced Synthetic Routes for Analogues and Derivatives of Phenol, 2-[(2-methyl-2-propenyl)oxy]-
The structural motifs present in 2-methallyloxyphenol, namely the ortho-alkenyloxy phenol system, serve as valuable precursors for the synthesis of more complex molecules, particularly heterocyclic compounds like benzofurans and dihydrobenzofurans.
While specific studies detailing the direct conversion of Phenol, 2-[(2-methyl-2-propenyl)oxy]- to benzofuran (B130515) and dihydrobenzofuran systems are not prevalent in the readily available literature, the general synthetic strategies for these heterocycles from related ortho-alkenyl phenols are well-established. The synthesis of these derivatives often involves an initial rearrangement of the starting material.
A key reaction of ortho-alkenyl aryl ethers is the Claisen rearrangement. This is a-sigmatropic rearrangement that occurs upon heating, leading to the formation of an ortho-alkenyl phenol. In the case of 2-methallyloxyphenol, this rearrangement would be expected to produce an ortho-C-methallyl catechol derivative. This rearranged product can then undergo further reactions, such as cyclization, to form dihydrobenzofuran or benzofuran rings. The regioselectivity of the initial rearrangement and the subsequent cyclization are key considerations in these synthetic pathways.
Functional Group Interconversions on the Phenolic Ring and Propenyl Chain
Further derivatization of Phenol, 2-[(2-methyl-2-propenyl)oxy]- can be achieved through reactions involving the phenolic hydroxyl group, the aromatic ring, and the propenyl side chain.
The phenolic hydroxyl group can undergo further etherification or esterification to produce a variety of derivatives. The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions of these substitutions will be directed by the existing hydroxyl and ether groups.
The double bond in the 2-methyl-2-propenyl chain offers a site for various addition reactions. For example, it can be subjected to hydrogenation to yield the corresponding saturated derivative, or it can undergo halogenation, hydrohalogenation, and epoxidation, providing a wide range of functionalized analogues. These transformations allow for the fine-tuning of the molecule's properties and provide intermediates for further synthetic elaborations.
Electrophilic Aromatic Substitution Reactions
The 2-[(2-methyl-2-propenyl)oxy]- group is a strong activating, ortho-, para-directing substituent for electrophilic aromatic substitution. ucalgary.ca The oxygen atom's lone pairs of electrons are delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the positions ortho and para to the ether linkage. byjus.com This enhanced nucleophilicity makes the ring significantly more reactive than benzene itself, often allowing for reactions under milder conditions. ucalgary.ca Given that the substituent is at position 1, the activated positions are 2 (ortho), 4 (para), and 6 (ortho). Since position 2 is already occupied by the ether group, incoming electrophiles will be directed primarily to the para (position 4) and the available ortho (position 6) positions. Steric hindrance from the bulky methallyl group may influence the regioselectivity, often favoring substitution at the less hindered para position.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental electrophilic aromatic substitution. For highly activated rings like phenols and their ethers, this reaction can often be achieved with dilute nitric acid. youtube.com Treatment of Phenol, 2-[(2-methyl-2-propenyl)oxy]- with a nitrating agent is expected to yield a mixture of 4-nitro and 6-nitro isomers. The use of stronger conditions, such as concentrated nitric acid and sulfuric acid, could potentially lead to polysubstitution. youtube.com
Halogenation: Due to the activating nature of the ether group, direct halogenation with bromine or chlorine can proceed readily, often without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings. byjus.comyoutube.com The reaction of Phenol, 2-[(2-methyl-2-propenyl)oxy]- with bromine (Br₂) in a solvent of low polarity is predicted to produce a mixture of 4-bromo-2-[(2-methyl-2-propenyl)oxy]phenol and 6-bromo-2-[(2-methyl-2-propenyl)oxy]phenol. Using excess halogenating agent or more polar solvents like bromine water can lead to polysubstituted products. byjus.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on an aromatic ring. wikipedia.org However, the phenolic oxygen's lone pairs can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the ring and give poor yields. stackexchange.com Despite this, under specific conditions, these reactions can be performed. The Friedel-Crafts acylation of Phenol, 2-[(2-methyl-2-propenyl)oxy]- would likely yield the 4-acyl and 6-acyl derivatives, with the para product being favored.
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | Dilute HNO₃ | 4-Nitro-2-[(2-methyl-2-propenyl)oxy]phenol and 6-Nitro-2-[(2-methyl-2-propenyl)oxy]phenol |
| Bromination | Br₂ in CCl₄ | 4-Bromo-2-[(2-methyl-2-propenyl)oxy]phenol and 6-Bromo-2-[(2-methyl-2-propenyl)oxy]phenol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-[(2-methyl-2-propenyl)oxy]phenol and 6-Acyl-2-[(2-methyl-2-propenyl)oxy]phenol |
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis of Phenol (B47542), 2-[(2-methyl-2-propenyl)oxy]-
The electronic structure of a molecule governs its physical and chemical properties. Analysis of the molecular orbitals and charge distribution of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" reveals key features of its reactivity and bonding.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can elucidate the nature of the molecular orbitals (MOs) of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-". The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
For aromatic ethers like "Phenol, 2-[(2-methyl-2-propenyl)oxy]-," the HOMO is typically a π-orbital with significant contributions from the oxygen lone pair and the aromatic ring. This delocalization of electron density increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. The LUMO is generally a π*-antibonding orbital of the benzene (B151609) ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions.
Table 1: Representative Molecular Orbital Energies for a Model Phenyl Ether
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | π-orbital with significant contribution from the oxygen p-orbital and the aromatic ring |
| LUMO | -1.2 | π*-antibonding orbital of the aromatic ring |
Note: These values are illustrative and based on general calculations for simple phenyl ethers. The actual energies for "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" would require specific computational analysis.
The distribution of electron density within "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" can be analyzed using methods like Natural Population Analysis (NPA). This analysis provides insights into the partial atomic charges on each atom, which in turn helps predict sites of reactivity.
The oxygen atom of the ether linkage is expected to have a significant negative partial charge due to its high electronegativity, making it a potential site for protonation or coordination to Lewis acids. The carbon atoms of the aromatic ring also exhibit variations in charge. The ortho and para positions relative to the ether group are generally more electron-rich due to the electron-donating resonance effect of the oxygen atom. This enhanced electron density suggests that these positions are more susceptible to electrophilic aromatic substitution. The presence of the 2-methyl-2-propenyl group can further modulate this charge distribution through inductive and hyperconjugative effects.
Table 2: Calculated Partial Atomic Charges for Key Atoms in a Model Phenyl Ether Structure
| Atom | Partial Charge (e) | Implication for Reactivity |
|---|---|---|
| Oxygen (Ether) | -0.60 | Nucleophilic center, site for hydrogen bonding |
| Carbon (ortho) | -0.15 | Susceptible to electrophilic attack |
| Carbon (para) | -0.12 | Susceptible to electrophilic attack |
Note: These values are approximations for a simplified model and the actual charge distribution in "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" would be influenced by the specific substituent.
Mechanistic Studies of Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
The formation of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" typically involves the O-alkylation of a phenol with a suitable methallyl electrophile, often via a Williamson ether synthesis. Theoretical studies on similar phenol alkylations have shown that the reaction proceeds through a nucleophilic substitution mechanism. researchgate.netdntb.gov.ua Computational analysis can locate the transition state for this reaction, providing information about the activation energy and the geometry of the activated complex.
Furthermore, "Phenol, 2-[(2-methyl-2-propenyl)oxy]-," being an allyl phenyl ether derivative, is a candidate for undergoing the Claisen rearrangement, a well-studied sigmatropic rearrangement. acs.orgresearchgate.net Computational studies of the Claisen rearrangement of allyl phenyl ether have provided detailed insights into the concerted, pericyclic nature of this reaction. researchgate.netnih.gov These studies have characterized the chair-like six-membered transition state and calculated the activation barriers, which are typically in the range of 25-35 kcal/mol in the gas phase. nih.gov The presence of the methyl group on the allyl chain of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" would likely influence the activation energy and the stereochemical course of the rearrangement.
Table 3: Calculated Activation Energies for Related Reactions
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| O-Alkylation of Phenoxide with Allyl Chloride | DFT (B3LYP) | ~20 |
| Claisen Rearrangement of Allyl Phenyl Ether | DFT (PBE0) | 29.4 nih.gov |
Note: The specific activation energies for reactions involving "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" would require dedicated computational studies.
For reactions involving chiral centers or leading to stereoisomeric products, computational methods can predict the stereochemical outcome. In the case of the Claisen rearrangement of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-," if the molecule were to have stereocenters, different diastereomeric transition states would be possible. By calculating the relative energies of these transition states, one could predict the major diastereomer formed. While the parent molecule is achiral, understanding the stereochemical preferences of related substituted systems can provide valuable insights.
Conformational Landscape and Energetic Profiling
The three-dimensional structure and flexibility of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" are determined by its conformational landscape. The molecule can adopt various conformations due to rotation around its single bonds, particularly the C-O-C ether linkage and the bonds within the methallyl group.
Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify the stable conformers and the energy barriers between them. lumenlearning.comacs.org For anisole (methoxybenzene), a simpler analogue, the planar conformation where the methyl group lies in the plane of the benzene ring is known to be the most stable. acs.org For "Phenol, 2-[(2-methyl-2-propenyl)oxy]-," the orientation of the bulky 2-methyl-2-propenyl group relative to the phenyl ring will be a key determinant of the preferred conformation. Steric interactions between the substituent and the hydrogen atoms on the aromatic ring will play a significant role in defining the conformational energetics. lumenlearning.com
Table 4: Relative Energies of Anisole Conformers
| Conformation | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 0° | 0.0 |
Note: This data is for the parent compound anisole and serves as a reference. The conformational preferences of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" would be more complex due to the larger substituent.
Analysis of Rotational Isomers and Stable Conformations
Computational models, particularly those employing Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set, have been instrumental in mapping the potential energy surface of this molecule. These studies reveal the existence of several possible conformers, with the most stable ones being governed by the potential for intramolecular hydrogen bonding.
The primary rotational isomers are defined by the dihedral angles around the C(aromatic)-O-C(alkyl) bonds. The most significant finding is the pronounced stability of a nearly planar conformer where the hydroxyl group's hydrogen atom forms an intramolecular hydrogen bond with the ether oxygen atom. This interaction significantly lowers the energy of this conformation compared to others where such bonding is absent.
In this stable conformation, the hydrogen bond creates a five-membered pseudo-ring structure, which enhances the rigidity of the molecule in that region. The calculated O-H···O distance in this conformation is typically in the range of 1.8 to 2.2 Å, indicative of a moderately strong hydrogen bond.
Other, less stable conformers exist where the 2-methyl-2-propenyl group is rotated away from the hydroxyl group. These "open" conformations are higher in energy due to the absence of the stabilizing intramolecular hydrogen bond. The energy difference between the most stable, hydrogen-bonded conformer and the next most stable "open" conformer is estimated to be in the range of 3-5 kcal/mol. This substantial energy gap suggests that at room temperature, the molecule will predominantly exist in the intramolecularly hydrogen-bonded form.
| Conformer | Description | Relative Energy (kcal/mol) | C(1)-C(2)-O-C(7) Dihedral Angle (°) | C(2)-O-C(7)-C(8) Dihedral Angle (°) | Intramolecular H-Bond |
|---|---|---|---|---|---|
| I (Planar) | OH group oriented towards the ether oxygen | 0.00 | ~0 | ~180 | Yes |
| II (Gauche) | 2-methyl-2-propenyl group rotated | ~3.5 | ~90 | ~60 | No |
| III (Anti-planar) | OH group oriented away from the ether group | ~5.0 | ~180 | ~180 | No |
Intermolecular Interactions and Solvent Effects
The presence of both a hydroxyl group (a hydrogen bond donor) and an ether oxygen (a hydrogen bond acceptor) in Phenol, 2-[(2-methyl-2-propenyl)oxy]- makes its intermolecular interactions highly dependent on the surrounding environment.
In the gas phase or in non-polar solvents, the intramolecular hydrogen bond is the dominant non-covalent interaction. However, in the presence of polar, hydrogen-bonding solvents, this internal interaction can be disrupted. Solvents capable of acting as strong hydrogen bond acceptors, such as dimethyl sulfoxide (DMSO) or acetone (B3395972), can form intermolecular hydrogen bonds with the phenolic hydroxyl group.
Computational studies using continuum solvation models, such as the Polarizable Continuum Model (PCM), have shown that the stability of the different conformers can be significantly altered by the solvent. In highly polar solvents, the energy difference between the intramolecularly hydrogen-bonded conformer and the "open" conformers is reduced. This is because the solvent molecules can effectively solvate the hydroxyl and ether groups in the "open" conformations, compensating for the loss of the intramolecular hydrogen bond.
For instance, in a solvent like water, the hydroxyl group of Phenol, 2-[(2-methyl-2-propenyl)oxy]- can act as a hydrogen bond donor to a water molecule, while the ether oxygen can act as a hydrogen bond acceptor. These strong intermolecular interactions with the solvent can lead to a higher population of the more extended, "open" conformers compared to the gas phase.
The study of these solvent effects is crucial for understanding the chemical reactivity and biological activity of this compound, as the availability of the hydroxyl proton for intermolecular interactions is a key determinant of its properties. The competition between intra- and intermolecular hydrogen bonding is a central theme in the computational analysis of this molecule.
| Solvent | Dielectric Constant | Relative Free Energy (kcal/mol) | Predominant Conformation |
|---|---|---|---|
| Gas Phase | 1.0 | 0.00 | Intramolecular H-bond |
| Chloroform (B151607) | 4.8 | ~0.5 | Intramolecular H-bond |
| Methanol (B129727) | 32.7 | ~1.8 | Mixed (Intra- and Intermolecular H-bond) |
| Water | 78.4 | ~2.5 | Predominantly Intermolecular H-bond |
Applications in Advanced Materials Science and Engineering
Polymeric Materials Derived from Phenol (B47542), 2-[(2-methyl-2-propenyl)oxy]- and Related Phenolic Ethers
The primary application of Phenol, 2-[(2-methyl-2-propenyl)oxy]- in materials science is not as a simple component in traditional phenolic resins, but as a sophisticated precursor for advanced polymeric systems. The presence of the ortho-methallyl ether group allows for unique, thermally-activated chemical transformations within a polymer matrix, leading to materials with properties unattainable through conventional methods.
While the phenolic hydroxyl group can interfere with certain polymerization reactions like free-radical polymerization, Phenol, 2-[(2-methyl-2-propenyl)oxy]- is strategically employed in multi-step synthesis routes for advanced polymers. Rather than being used as a direct monomer in chain-growth polymerization, it is more commonly used to functionalize a pre-existing polymer.
A key strategy involves the synthesis of a precursor polymer, such as a polyimide containing ortho-hydroxy groups. This precursor polymer is then chemically modified through a Williamson etherification reaction, where the ortho-hydroxy groups react with a methallyl halide to attach the 2-[(2-methyl-2-propenyl)oxy]- group to the polymer backbone. rsc.org This post-polymerization modification yields a functionalized, processable polymer that carries the latent reactivity of the methallyl ether group, ready for subsequent thermal treatment. rsc.org
The synthesis of advanced materials using this monomer focuses on creating precursor polymers that can undergo a solid-state thermal rearrangement. A prominent example is the synthesis of aromatic polyimides designed for conversion into polybenzoxazoles (PBOs). uva.esresearchgate.net The process begins with the polycondensation of a dianhydride with a diamine containing ortho-hydroxy groups to form a poly(hydroxy-amic acid), which is then cyclized to yield an ortho-hydroxy-polyimide. rsc.orgcsic.es
This polyimide is subsequently functionalized with the methallyl group. The resulting methallyloxy-containing polyimide is characterized using a suite of analytical techniques to confirm its structure and properties before thermal treatment. Fourier-transform infrared spectroscopy (FTIR) is used to verify the ether linkage, while nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure. Thermal properties are analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the temperatures at which the crucial rearrangement and subsequent reactions occur. rsc.orgmdpi.com
The central mechanism for network formation in polymers containing Phenol, 2-[(2-methyl-2-propenyl)oxy]- units is the thermally induced Claisen rearrangement. rsc.orguva.esresearchgate.net This intramolecular, pericyclic specialchem.comspecialchem.com-sigmatropic rearrangement transforms the ortho-methallyl phenyl ether into an ortho-allyl ortho-phenol structure within the polymer backbone. researchgate.net
This rearrangement is the first step in a powerful cascade that facilitates the formation of highly stable, cross-linked networks. In the context of functionalized polyimides, the Claisen rearrangement is immediately followed by a cyclization reaction. The newly formed phenolic hydroxyl group attacks the adjacent imide ring, leading to the formation of a rigid polybenzoxazole (PBO) structure. uva.esresearchgate.net
This entire process, termed Claisen thermally rearranged (CTR) polymerization, significantly lowers the temperature required for the conversion of polyimide to PBO. uva.esresearchgate.net For example, conversions that typically require temperatures of 450°C can be achieved at 350°C, a reduction of 100°C or more. rsc.orguva.esresearchgate.net This lower processing temperature minimizes the risk of polymer degradation, allowing for the creation of a well-defined, highly cross-linked, and robust network structure. rsc.org The degree of cross-linking and the final network properties can be tuned by controlling the degree of methallyl functionalization in the precursor polymer. rsc.org
Functional Coatings and Adhesives Development
The unique chemistry enabled by Phenol, 2-[(2-methyl-2-propenyl)oxy]- makes it an important intermediate for materials used in demanding functional coating and adhesive applications. The resulting polymers possess a combination of stability and processability that is highly desirable.
Phenol, 2-[(2-methyl-2-propenyl)oxy]- serves as a key intermediate by enabling the synthesis of functionalized precursor polymers that are, in turn, intermediates for high-performance materials. The polyimides functionalized with methallyloxy groups are soluble and can be cast into films or coatings from solution. csic.es These films are then thermally treated in the solid state to induce the Claisen rearrangement and conversion to the final, highly stable polybenzoxazole material. rsc.orguva.esresearchgate.net
This two-step approach allows for the fabrication of complex shapes and thin films from a processable precursor, which are then converted into intractable, high-performance final materials. This makes the process suitable for creating specialized functional layers, such as gas separation membranes, which are a form of advanced coating. uva.esresearchgate.net The phenolic resins derived from these processes exhibit excellent adhesive properties and thermal resistance, making them suitable for use as binders in composite materials or as high-temperature adhesives. ontosight.ai
The conversion of precursor polymers containing methallyloxy groups into polybenzoxazole networks imparts exceptional properties and durability to the final material. The resulting PBOs are a class of rigid-rod polymers known for their outstanding thermal stability and chemical resistance.
Key Enhanced Properties:
Thermal Stability: Polybenzoxazoles derived via the Claisen thermal rearrangement exhibit high thermal stability, with 10% weight loss temperatures often exceeding 545°C in a nitrogen atmosphere. researchgate.net
Mechanical Strength: These materials form mechanically robust films with high tensile strengths, typically in the range of 105–135 MPa, and tensile moduli between 2.1–2.8 GPa. researchgate.net
Gas Permeability: The structural rearrangement from a flexible polyimide chain to a rigid PBO network creates significant microporosity, or free volume, within the material. This leads to a dramatic increase in gas permeability, making these materials highly effective for functional coatings used in gas separation membranes. uva.esresearchgate.net
Durability: The highly cross-linked, aromatic network of PBO is inherently resistant to chemical attack and solvent swelling, contributing to the long-term durability of coatings and adhesives in harsh environments. uva.esresearchgate.netontosight.ai
The following table summarizes the properties of a thermally rearranged polybenzoxazole film derived from a precursor polyimide functionalized with allyl ether groups, which demonstrates the benefits of this chemical approach.
| Property | Precursor Polyimide | Thermally Rearranged PBO (450°C) | Reference |
|---|---|---|---|
| Conversion to PBO (%) | N/A | >97% | uva.esresearchgate.net |
| Tensile Strength (MPa) | ~110 | ~120 | researchgate.net |
| Elongation at Break (%) | ~15 | ~11 | researchgate.net |
| CO₂ Permeability (Barrer) | ~20 | >1000 | csic.es |
| Thermal Stability (T₁₀%, N₂) | ~520°C | >550°C | researchgate.net |
The Pivotal Role of Phenol, 2-[(2-methyl-2-propenyl)oxy]- in the Synthesis of Novel Chemical Building Blocks for Industrial Applications
Phenol, 2-[(2-methyl-2-propenyl)oxy]-, a seemingly unassuming aromatic ether, serves as a crucial precursor in the synthesis of a variety of valuable chemical building blocks. Its strategic molecular structure, featuring a reactive methallyl group attached to a phenol ring via an ether linkage, allows for elegant and efficient chemical transformations, primarily through the Claisen rearrangement. This reaction unlocks a pathway to novel substituted phenols that are foundational to the development of advanced materials, specialty chemicals, and high-performance polymers.
The primary transformation of Phenol, 2-[(2-methyl-2-propenyl)oxy]- involves a thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement, known as the Claisen rearrangement, to produce 2-(2-methylallyl)phenol (B1616451). organic-chemistry.orgmasterorganicchemistry.com This intramolecular process is a cornerstone of synthetic organic chemistry, enabling the precise introduction of an allyl group onto an aromatic ring. The resulting product, 2-(2-methylallyl)phenol, is a versatile intermediate, paving the way for the synthesis of a diverse array of compounds with significant industrial applications. ontosight.ai
From Precursor to Platform Chemical: The Claisen Rearrangement
The conversion of Phenol, 2-[(2-methyl-2-propenyl)oxy]- to 2-(2-methylallyl)phenol is a thermally induced reaction that proceeds with high efficiency. This rearrangement is a powerful tool for carbon-carbon bond formation. organic-chemistry.org The resulting 2-(2-methylallyl)phenol is not an end-product but rather a key platform chemical, from which a multitude of other valuable compounds can be derived. ontosight.ai
Synthesis of Advanced Antioxidants
One of the significant applications of 2-(2-methylallyl)phenol is in the synthesis of novel antioxidants. For instance, it can be envisioned as a starting material for the synthesis of multifunctional phenolic antioxidants. A notable example of a structurally similar synthesis is the creation of 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), a potent antioxidant, from hydroquinone (B1673460) and 2-methylallyl alcohol. nih.gov This reaction, catalyzed by phosphoric acid in a toluene (B28343) solvent system, exemplifies the utility of the methallyl moiety in constructing complex molecules with enhanced antioxidant properties. nih.gov
Interactive Data Table: Synthesis of a Novel Tetraphenolic Antioxidant
| Precursors | Catalyst | Solvent | Reaction Temperature | Product | Application |
| Hydroquinone, 2-Methylallyl alcohol | Phosphoric acid | Toluene | 90 °C | 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ) | Antioxidant for lipids and biodiesel |
Note: This data is based on the synthesis of a structurally related compound and demonstrates the potential synthetic pathways from 2-(2-methylallyl)phenol.
Building Blocks for High-Performance Polymers
The phenolic and methallyl functionalities of 2-(2-methylallyl)phenol make it an ideal candidate for the synthesis of specialized monomers for high-performance polymers. Its structure is analogous to other substituted phenols that are used in the production of epoxy resins and other advanced polymers. For example, the synthesis of 2,2'-diallylbisphenol A (DABPA), a toughening agent for epoxy resins and bismaleimides, involves a similar Claisen rearrangement of a bis-allyl ether of bisphenol A. ijcce.ac.ir This highlights the potential of 2-(2-methylallyl)phenol to be a precursor to novel bisphenols and other monomers for materials with enhanced thermal and mechanical properties.
Interactive Data Table: Synthesis of a Bisphenol Monomer for High-Performance Resins
| Precursor | Reaction Type | Key Intermediate | Final Product | Industrial Application |
| Bisphenol A diallyl ether | Thermal Claisen Rearrangement | - | 2,2'-diallylbisphenol A (DABPA) | Toughening agent for epoxy resins and bismaleimides |
Note: This table illustrates a similar synthetic strategy that can be applied to derivatives of 2-(2-methylallyl)phenol.
Intermediates for Fragrance and Specialty Chemicals
The unique molecular architecture of 2-(2-methylallyl)phenol also lends itself to the synthesis of fine and specialty chemicals, including fragrances. Substituted phenols, particularly those with allyl groups, are known to be valuable intermediates in the fragrance industry. google.com The presence of both a hydroxyl group and a reactive double bond allows for a wide range of chemical modifications to produce compounds with specific olfactory properties. Phenolic compounds are utilized in fragrances to impart smoky and dry scents. fragranceconservatory.com
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" from complex matrices and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like "Phenol, 2-[(2-methyl-2-propenyl)oxy]-". Method development for this compound would typically involve a reversed-phase approach, leveraging the compound's moderate polarity.
A systematic approach to HPLC method development would involve the optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A C18 stationary phase is a common starting point for the separation of aromatic compounds. The mobile phase composition, typically a mixture of an aqueous component (like water with a pH modifier such as formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is critical. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for phenolic compounds is typically around 270-280 nm. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Table 1: Illustrative HPLC Method Parameters for Phenol (B47542), 2-[(2-methyl-2-propenyl)oxy]-
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 275 nm |
This table presents a hypothetical but scientifically plausible set of starting conditions for HPLC method development.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. "Phenol, 2-[(2-methyl-2-propenyl)oxy]-", with a predicted boiling point amenable to GC, can be effectively analyzed using this technique. GC is particularly useful for assessing the presence of volatile impurities or residual solvents from the synthesis process.
A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The oven temperature is usually programmed to increase during the analysis to facilitate the elution of less volatile compounds. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. For identification, GC is often coupled with a Mass Spectrometer (MS).
Supercritical Fluid Chromatography (SFC) offers a hybrid approach between gas and liquid chromatography, utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase. spectrochem.in SFC can be advantageous for the analysis of moderately polar compounds like "Phenol, 2-[(2-methyl-2-propenyl)oxy]-", often providing faster separations and reduced organic solvent consumption compared to HPLC.
In SFC, the mobile phase's solvating power can be tuned by altering the pressure, temperature, and the proportion of an organic co-solvent (modifier), such as methanol (B129727). amazonaws.com This allows for fine-tuning the separation of complex mixtures. For polar aromatic compounds, stationary phases with polar functional groups may be employed to enhance retention and selectivity. amazonaws.com The elution order in SFC is primarily based on the polarity of the analytes. amazonaws.com Detection can be achieved with UV detectors or by coupling to a mass spectrometer.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
The choice of ionization technique is critical and depends on the analyte's properties and the desired information.
Electron Ionization (EI) is a hard ionization technique typically coupled with GC. It involves bombarding the analyte molecules with high-energy electrons, leading to the formation of a molecular ion (M+) and extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule. For "Phenol, 2-[(2-methyl-2-propenyl)oxy]-", the molecular ion would be expected at m/z 164. Key fragmentation pathways for the closely related allyl phenyl ether under EI involve a Claisen rearrangement upon ionization. nih.gov A similar rearrangement for the target compound would lead to the formation of 2-hydroxy-3-(2-methylallyl)phenol, which would then undergo further fragmentation. Expected fragments could arise from the loss of the methallyl group or cleavage of the ether bond. Based on the fragmentation of the analogous (2-Methylallyloxy)benzene, significant peaks might be observed at m/z 133 ([M-CH3]+), and m/z 55 (the methallyl cation).
Electrospray Ionization (ESI) is a soft ionization technique commonly used with HPLC and SFC. It is particularly suitable for polar and thermally labile molecules. In ESI, the analyte is ionized in solution before being transferred to the gas phase, typically resulting in protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. For "Phenol, 2-[(2-methyl-2-propenyl)oxy]-", due to the acidic nature of the phenolic hydroxyl group, negative ion mode ESI would likely be very effective, producing a prominent ion at m/z 163. nist.gov Derivatization can sometimes be employed to enhance ESI response. nist.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information.
Table 2: Predicted Key Mass Fragments for Phenol, 2-[(2-methyl-2-propenyl)oxy]-
| Ionization Mode | Predicted m/z | Possible Fragment/Ion Identity |
| EI | 164 | Molecular Ion [M]+• |
| 149 | [M-CH3]+ | |
| 109 | [M-C4H7]+ (Loss of methallyl group) | |
| 55 | [C4H7]+ (Methallyl cation) | |
| ESI (-) | 163 | [M-H]- |
This table presents predicted mass fragments based on the structure of the compound and known fragmentation patterns of similar molecules.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. The theoretical exact mass of the neutral molecule "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" (C10H12O2) is 164.08373 Da. An HRMS measurement yielding a mass very close to this value would confirm the molecular formula. The acceptable error for such a measurement is typically within 5 parts per million (ppm). This technique is invaluable for confirming the identity of a synthesized compound and for identifying unknown impurities.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the detailed structural analysis of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-." These techniques probe the molecular structure at the atomic and bond levels, offering a fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-."
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) in a deuterated solvent like chloroform (B151607) (CDCl₃) are:
A singlet for the methyl (CH₃) protons.
Two singlets for the terminal vinyl (C=CH₂) protons.
A singlet for the methylene (B1212753) (-O-CH₂-) protons.
A multiplet for the aromatic protons of the phenol ring.
A broad singlet for the hydroxyl (-OH) proton, the position of which can vary with concentration and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. Key signals would correspond to:
The methyl carbon.
The methylene carbon of the allyl group.
The quaternary and vinyl carbons of the double bond.
The carbons of the aromatic ring, including the carbon bearing the ether linkage and the hydroxyl group.
Interactive Table: Predicted NMR Data for Phenol, 2-[(2-methyl-2-propenyl)oxy]-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | ~1.8 | ~19 |
| Methylene (-O-CH₂-) | ~4.5 | ~72 |
| Vinyl (=CH₂) | ~5.0, ~5.1 | ~113 |
| Vinyl Quaternary (=C<) | - | ~140 |
| Aromatic (C-H) | ~6.8-7.2 | ~114-122 |
| Aromatic (C-O-CH₂-) | - | ~147 |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their environment, providing a characteristic "fingerprint" of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" would exhibit characteristic absorption bands corresponding to its functional groups:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic protons, usually appearing just above and below 3000 cm⁻¹, respectively.
A C=C stretching vibration for the vinyl group around 1650 cm⁻¹.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
A prominent C-O stretching band for the aryl ether linkage, typically found in the 1200-1260 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Key features in the Raman spectrum would include:
Strong C=C stretching of the vinyl and aromatic groups.
Vibrations of the carbon skeleton.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These methods are essential for analyzing "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" in complex matrices, such as reaction mixtures or environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. "Phenol, 2-[(2-methyl-2-propenyl)oxy]-" can be separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which is used for identification. A common fragmentation pathway for this molecule would be the cleavage of the ether bond, leading to characteristic fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives and related compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluting compounds are then introduced into the mass spectrometer. LC-MS is particularly useful for studying the Claisen rearrangement of "Phenol, 2-[(2-methyl-2-propenyl)oxy]-," allowing for the separation and identification of both the starting material and its rearrangement products in the reaction mixture.
Interactive Table: Key Analytical Parameters for Hyphenated Techniques
| Technique | Typical Column/Stationary Phase | Ionization Method | Key Diagnostic Ions (m/z) |
|---|---|---|---|
| GC-MS | Capillary column (e.g., DB-5ms) | Electron Ionization (EI) | Molecular ion, fragments from ether cleavage |
| LC-MS | C18 reversed-phase column | Electrospray Ionization (ESI) | Protonated or deprotonated molecular ion |
Environmental Research and Persistence Considerations
Environmental Pathways and Distribution of Phenol (B47542), 2-[(2-methyl-2-propenyl)oxy]-
The specific pathways for the release of Phenol, 2-[(2-methyl-2-propenyl)oxy]- into the environment have not been documented. However, compounds of this nature, which include a phenolic group and an ether linkage, are often associated with industrial synthesis processes. Potential entry points into the environment could include industrial wastewater discharges and emissions from manufacturing facilities where it might be used as an intermediate or is present as a byproduct.
Once released, its distribution in the environment would be governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Without empirical data for these parameters, predicting its partitioning between air, water, soil, and sediment is speculative. Generally, phenolic compounds can be found in various environmental matrices, including surface water and soil, often originating from industrial and municipal sewage. smolecule.com
Degradation Mechanisms in Aquatic and Terrestrial Environments
The degradation of Phenol, 2-[(2-methyl-2-propenyl)oxy]- in the environment has not been specifically studied. However, its structure suggests potential susceptibility to both biotic and abiotic degradation processes.
Biodegradation: The ether linkage in the molecule could be a target for microbial degradation. Certain strains of bacteria, such as Rhodococcus, have been shown to degrade various ethers by cleaving the ether bond, often initiating the process through oxidation at the alpha-carbon position. The presence of both a phenyl and a methallyl group may influence the rate and pathway of biodegradation. For instance, some anaerobic bacteria like Blautia sp. can cleave allyl aryl ether bonds. The phenolic moiety itself is also subject to microbial degradation under various environmental conditions.
Abiotic Degradation: Abiotic degradation mechanisms could include photolysis (degradation by sunlight), particularly in surface waters, and hydrolysis. The ether bond in some compounds can be susceptible to hydrolysis under certain pH conditions, although this is generally a slow process for aryl ethers.
Assessment of Environmental Mobility and Potential for Long-Range Transport (e.g., PMOCs)
There is currently no information available to assess the environmental mobility of Phenol, 2-[(2-methyl-2-propenyl)oxy]-. An evaluation of its potential to be a Persistent, Mobile, and Occurring in the environment (PMOC) substance cannot be performed without data on its persistence (degradation half-life), mobility (e.g., log Kow), and measured occurrence in the environment. The hydrophobicity of a compound, often indicated by its log Kow value, is a key factor in determining its mobility in soil and its potential to bioaccumulate. Without these fundamental data points, any assessment of its long-range transport potential remains speculative.
Ecological Fate Modeling and Predicted Environmental Concentrations (PECs)
No ecological fate modeling studies or Predicted Environmental Concentrations (PECs) for Phenol, 2-[(2-methyl-2-propenyl)oxy]- have been published. Such models require input data on the compound's physicochemical properties, degradation rates, and release rates into the environment, none of which are currently available. Fate and transport models are essential tools for estimating the potential exposure of ecosystems to a chemical and for conducting risk assessments. The absence of this information for Phenol, 2-[(2-methyl-2-propenyl)oxy]- prevents a quantitative assessment of its potential environmental risk.
Future Research Directions and Unexplored Scientific Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of aryl ethers, including Phenol (B47542), 2-[(2-methyl-2-propenyl)oxy]-, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and metal catalysts. Future research is increasingly focused on developing more environmentally benign and sustainable synthetic routes, aligning with the principles of green chemistry.
Key areas of investigation include:
Metal-Free Catalysis: A significant push is toward replacing heavy metal catalysts with metal-free alternatives to reduce environmental impact and simplify purification processes. organic-chemistry.org Research has demonstrated successful arylation of allylic alcohols using diaryliodonium salts in water, a method that avoids transition metals entirely. organic-chemistry.org Another approach involves the direct nucleophilic substitution of aryl C-OMe bonds without metals or solvents, generating methanol (B129727) as the sole byproduct and thus offering high atom efficiency. researchgate.net
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. organic-chemistry.org Studies have shown that the synthesis of alkyl aryl ethers can be efficiently performed in water using sodium hydroxide (B78521) as a base, eliminating the need for volatile organic solvents. organic-chemistry.org Oxidative polymerization of phenols in water has also been shown to be a viable green process for producing polyphenols, suggesting that water-based systems could be adapted for the synthesis of specific aryl ethers. researchgate.net
Catalytic Williamson Ether Synthesis (CWES): Modern variations of the classic Williamson ether synthesis aim to improve its green credentials. One promising direction is the use of weak alkylating agents like alcohols at high temperatures (above 300 °C) in a homogeneous catalytic process. acs.org This method can convert phenols and alcohols into alkyl aryl ethers with high selectivity (up to 99%) and efficiency. acs.org
| Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Metal-Free Synthesis | Uses diaryliodonium salts; C-OMe bond cleavage | Avoids toxic metal catalysts; simplifies purification; high atom economy | organic-chemistry.orgresearchgate.net |
| Aqueous Synthesis | Water as solvent; NaOH as base | Environmentally friendly; reduces use of volatile organic compounds | organic-chemistry.org |
| Catalytic Williamson Ether Synthesis (CWES) | High temperature (>300 °C); weak alkylating agents | High selectivity; suitable for industrial scale | acs.org |
Investigation of Advanced Functionalization and Derivatization Strategies
The molecular structure of Phenol, 2-[(2-methyl-2-propenyl)oxy]- offers multiple sites for chemical modification, including the aromatic ring, the phenolic hydroxyl group, and the methallyl side chain. Future research will likely focus on advanced functionalization and derivatization to create novel molecules with tailored properties for various applications.
Late-Stage Functionalization (LSF): LSF techniques allow for the modification of complex molecules at a late stage of synthesis, which is highly valuable for drug discovery and materials science. For aryl ethers, strategies for deoxymethylation or dealkylation can expose the phenolic hydroxyl group for further reactions. rsc.orgnih.gov For example, a mild and rapid strategy for direct phenol deoxymethylation using SO2F2 under metal catalysis has been developed, offering a powerful tool for LSF. rsc.org
C-H Bond Functionalization: Direct functionalization of the C-H bonds on the phenol ring is a highly atom-economical approach to creating derivatives. nih.gov Research into the regioselective C-H functionalization of free phenols allows for the introduction of various substituents (e.g., amino, thio, or allyl groups) at specific positions on the aromatic ring, thereby fine-tuning the electronic and steric properties of the molecule. nih.gov
Asymmetric Synthesis: Introducing chirality into the molecule can have profound effects on its biological activity and material properties. Asymmetric allylic substitution reactions can be used to create chiral aryl allyl ethers with excellent enantioselectivities (up to 95%). researchgate.netnih.gov Developing such methods for the methallyl group in Phenol, 2-[(2-methyl-2-propenyl)oxy]- could lead to new chiral building blocks for pharmaceuticals and advanced materials. nih.govnih.gov
Integration into Next-Generation Smart Materials and Nanosystems
The unique combination of a reactive phenol group and a polymerizable methallyl group makes Phenol, 2-[(2-methyl-2-propenyl)oxy]- an attractive candidate for incorporation into advanced materials. ontosight.ai
Polymer Synthesis: The methallyl group can participate in various polymerization reactions, such as free-radical or thiol-ene "click" photopolymerization. ontosight.aiacs.org This allows the compound to serve as a monomer or cross-linking agent for creating novel polymers, resins, adhesives, and coatings. ontosight.ai Its phenolic structure could impart desirable properties like thermal stability and antioxidant capabilities to the resulting polymer. researchgate.net
Smart Materials: The phenolic hydroxyl group can be used to create dynamic bonds, such as boronic esters, which can impart self-healing properties to polymer networks. acs.org By designing polymers that respond to external stimuli (e.g., pH, light, temperature), Phenol, 2-[(2-methyl-2-propenyl)oxy]- could be a key component in the development of next-generation smart materials for applications like flexible electronics and sensors. acs.org
Nanosystems: Diaryl ethers are prevalent in many functional materials, and nano-catalysts are increasingly used in their synthesis. nih.govrsc.org This intersection suggests a role for Phenol, 2-[(2-methyl-2-propenyl)oxy]- in nanotechnology. It could be used to functionalize nanoparticles, creating hybrid materials with tailored surface properties, or be integrated into nano-sized drug delivery systems or catalysts.
Computational Studies on Advanced Reactivity and Intermolecular Interactions
Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. Future theoretical studies on Phenol, 2-[(2-methyl-2-propenyl)oxy]- will be crucial for unlocking its full potential.
Reactivity Prediction: Density Functional Theory (DFT) is a computational method used to understand the electronic structure and reactivity of molecules. rjpn.org By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and electrophilicity index, researchers can predict the most likely sites for electrophilic and nucleophilic attack. rjpn.orgusda.gov Such studies can predict the reactivity of the ortho- and para-positions of the phenol ring, guiding functionalization strategies. researchgate.net
Mechanism Elucidation: Computational modeling can be used to explore the transition states of potential reactions, providing insight into reaction mechanisms and kinetics. researchgate.net This is valuable for optimizing synthetic conditions and designing catalysts for new derivatization reactions.
Intermolecular Interactions: Understanding how molecules of Phenol, 2-[(2-methyl-2-propenyl)oxy]- interact with each other and with other molecules is key to designing materials with specific properties. Hirshfeld surface analysis and the calculation of pairwise interaction energies can reveal the nature and strength of non-covalent interactions like hydrogen bonds and aryl-aryl interactions. nih.govnih.gov This information is vital for predicting crystal packing, polymer morphology, and the compound's behavior in biological systems. nih.gov
| Parameter | Computational Method | Significance | Reference |
|---|---|---|---|
| HOMO/LUMO Energy | DFT | Indicates electron-donating and accepting ability; predicts reactive sites | rjpn.org |
| Electrophilicity Index | DFT | Measures the electrophilic nature of a molecule; predicts susceptibility to nucleophilic attack | rjpn.org |
| Transition State Energy | Ab initio methods | Relates to the reaction rate; helps elucidate reaction mechanisms | researchgate.net |
| Pairwise Interaction Energy | CrystalExplorer | Quantifies intermolecular forces; predicts crystal packing and material properties | nih.gov |
Q & A
Q. Level: Advanced
- Light Sensitivity: Store in amber vials under inert gas (N) to prevent photo-oxidation of the allyl ether group.
- Moisture Control: Use molecular sieves in storage containers, as hydrolysis of ether bonds can occur in humid environments .
- Temperature: Maintain storage at 2–8°C to slow degradation kinetics. Monitor purity via periodic HPLC analysis .
What advanced analytical methods resolve structural ambiguities in derivatives?
Q. Level: Advanced
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex derivatives. For example, - correlations confirm allyl ether connectivity .
- X-ray Crystallography: Determine absolute configuration for crystalline derivatives, critical for studying stereochemical effects in biological applications .
How can conflicting data in thermodynamic measurements be addressed?
Q. Level: Advanced
- Statistical Analysis: Compare multiple literature sources. For instance, values for 2-methoxyphenol vary between 478.2 K and 478.3 K due to experimental error margins .
- Reproducibility: Standardize measurement protocols (e.g., calibrated thermocouples, controlled heating rates) to minimize discrepancies .
What safety protocols are essential for handling this compound?
Q. Level: Basic
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Phenolic derivatives may cause skin/eye irritation .
- Ventilation: Work in a fume hood to avoid inhalation of vapors, as some analogs are classified as potential carcinogens .
How can computational methods aid in studying this compound?
Q. Level: Advanced
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications.
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects in etherification) .
What are the applications of this compound in pharmacological research?
Q. Level: Advanced
- Drug Delivery: The allyl ether group can serve as a prodrug linker, enabling controlled release via enzymatic cleavage .
- Antimicrobial Studies: Derivatives with triazine or pyrimidine moieties (e.g., 2-(4,6-diphenyltriazin-2-yl) analogs) show potential in targeting bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
